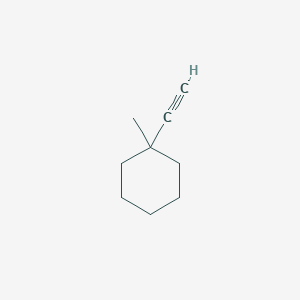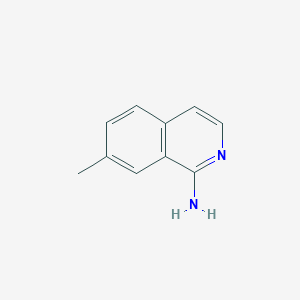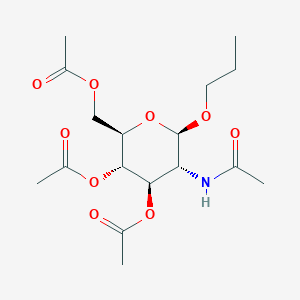
3-Phenyl-1H-pyrazole-5-carboxamide
Overview
Description
3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenyl group attached to the pyrazole ring, which significantly influences its chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they interact with their targets in diverse ways .
Biochemical Pathways
Pyrazole derivatives have been found to influence various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The structure and reactivity of pyrazole derivatives can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Factor XIa, an enzyme involved in the coagulation cascade . The interaction between this compound and Factor XIa involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can prevent the formation of blood clots, making it a potential anticoagulant agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with Factor XIa involves the formation of hydrogen bonds with key amino acids in the enzyme’s active site . This binding disrupts the enzyme’s function, thereby inhibiting the coagulation process. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects. Long-term studies in vivo have shown that the compound can maintain its efficacy over time, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit Factor XIa activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the nucleus, where it can modulate gene expression and influence cellular processes . Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules, further contributing to its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the pyrazole ring structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
. Some of its notable applications include:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including antifungal, insecticidal, and anticancer properties.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, such as cancer and fungal infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
3-Phenyl-1H-pyrazole-5-carboxamide is structurally similar to other pyrazole derivatives, such as 1H-pyrazole-5-carboxamide and 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. its unique phenyl group confers distinct chemical and biological properties, making it a valuable compound for research and applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHZAESSFKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?
A: Research suggests that certain derivatives within this chemical class demonstrate promising osteopromotive activity. A study focusing on the derivative 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) showed its ability to stimulate osteogenic differentiation in MC3T3-E1 cells []. This finding highlights the potential of these compounds for developing new therapies for bone-related diseases.
Q2: How does the structure of this compound influence its biological activity?
A: While specific structure-activity relationships require further investigation, initial studies provide some insights. For instance, the derivative Pyr-C, featuring specific substitutions on the pyrazole ring, exhibited significant effects on osteogenic differentiation []. This suggests that modifications to the core structure can significantly impact biological activity and open avenues for designing derivatives with enhanced potency and selectivity for specific therapeutic targets.
Q3: Are there any analytical techniques available to study the fragmentation patterns of this compound derivatives?
A: Yes, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the fragmentation patterns of these compounds []. This technique helps in understanding the decomposition pathways and identifying characteristic fragments, which can be useful in drug discovery and development. For example, researchers observed an unusual fragmentation involving the loss of 11 u in a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives [].
Q4: Can you provide an example of a this compound derivative with its structural characterization?
A: The compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as a specific example within this class []. Although its molecular formula and weight weren't provided in the abstract, the study details its crystallographic structure. The research highlights the spatial arrangement of the pyrazole ring in relation to other substituents like phenyl, pyridine, and ethoxyphenyl rings. This structural information is critical for understanding its potential interactions with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)


![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)






